2,4,6-Trichloropyrido[2,3-d]pyrimidine

Regioselective synthesis Suzuki-Miyaura coupling Halogen discrimination

This 2,4,6-trichloro pyrido[2,3-d]pyrimidine is the only intermediate that enables predictable, sequential three-point diversification (C6→C4→C2) via regioselective SNAr and Suzuki-Miyaura coupling. Unlike 2,4-dichloro analogs, it uniquely supports exploration of all three pharmacophore vectors critical for ATP-competitive kinase inhibitors (mTOR, CDK), as validated in clinical-stage AZD8055 synthesis. The documented 83% C6 monoarylation yield confirms practical parallel library synthesis capability, replacing multiple precursors and reducing supply chain complexity.

Molecular Formula C7H2Cl3N3
Molecular Weight 234.5 g/mol
Cat. No. B8796669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichloropyrido[2,3-d]pyrimidine
Molecular FormulaC7H2Cl3N3
Molecular Weight234.5 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=NC(=N2)Cl)Cl)Cl
InChIInChI=1S/C7H2Cl3N3/c8-3-1-4-5(9)12-7(10)13-6(4)11-2-3/h1-2H
InChIKeyYWSSCIFSFKYPRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trichloropyrido[2,3-d]pyrimidine: A Trihalogenated Heterocyclic Scaffold for Regioselective Derivatization


2,4,6-Trichloropyrido[2,3-d]pyrimidine (CAS 958360-30-0, MW 234.47) is a fused heterocyclic compound comprising a pyrimidine ring annulated to a pyridine ring, bearing three chlorine substituents at positions 2, 4, and 6 of the core scaffold [1]. The presence of three electronically and sterically differentiated electrophilic C–Cl sites makes this compound a privileged intermediate for sequential, regioselective functionalization via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, enabling the construction of diverse 2,4,6-trisubstituted pyrido[2,3-d]pyrimidine libraries relevant to medicinal chemistry and kinase inhibitor development [2][3].

Why 2,4,6-Trichloropyrido[2,3-d]pyrimidine Cannot Be Substituted with 2,4-Dichloro or 6-Chloro Analogs


Procurement substitution of 2,4,6-trichloropyrido[2,3-d]pyrimidine with 2,4-dichloro or monochloro pyrido[2,3-d]pyrimidine analogs fails for two critical technical reasons. First, the regioselective reactivity hierarchy observed in Suzuki–Miyaura coupling (C6 > C4 > C2) is unique to the 2,4,6-trichloro scaffold and would not be replicated by analogs lacking the C6 chlorine substituent [1]. Second, the presence of the third chlorine at C6 enables sequential three-point diversification that is impossible with 2,4-dichloro analogs, which can only undergo two sequential substitution events, fundamentally limiting downstream library complexity and the ability to explore structure-activity relationships across three distinct vectors of the pyrido[2,3-d]pyrimidine pharmacophore [2].

2,4,6-Trichloropyrido[2,3-d]pyrimidine Comparative Evidence: Quantified Differentiation Versus Analogs


Regioselective Suzuki–Miyaura Coupling: Documented C6 > C4 > C2 Reactivity Hierarchy

In a head-to-head investigation of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, the C6 halogen undergoes exclusive Suzuki–Miyaura coupling with arylboronic acids under standard Pd(PPh3)4 catalysis, while C4 and C2 chlorines remain completely intact. This C6-first regioselectivity is not observed in 2,4-dichloropyrido[2,3-d]pyrimidine, where the reaction proceeds preferentially at C4 [1].

Regioselective synthesis Suzuki-Miyaura coupling Halogen discrimination

Synthesis Yield Comparison: Trichloro Intermediate versus Dichloro Analog Preparation

2,4,6-Trichloropyrido[2,3-d]pyrimidine is synthesized from 6-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione via POCl3-mediated chlorination in 64% isolated yield [1]. In contrast, the preparation of 2,4-dichloropyrido[2,3-d]pyrimidine from pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione using identical POCl3 conditions achieves higher yields of 96% [2]. While the trichloro compound exhibits moderately lower yield, this difference reflects the inherent challenge of exhaustive chlorination at three positions; the trichloro scaffold nevertheless provides a superior entry point for three-point sequential diversification compared to the two-point dichloro scaffold [3].

Heterocyclic synthesis Chlorination Process chemistry

Precursor Versatility: Documented Use in mTOR Inhibitor AZD8055 and Kinase Programs

The 2,4,6-trichloro pyrido[2,3-d]pyrimidine scaffold has been explicitly employed as the key intermediate in the synthesis of AZD8055, a selective ATP-competitive mTOR kinase inhibitor that entered clinical trials for solid tumors [1][2]. In the published synthetic route, the trichloro intermediate 128 undergoes sequential substitution: 3S-methylmorpholine is added successively at C4 then C2 to afford the chlorinated pyrido[2,3-d]pyrimidine 132, which subsequently undergoes palladium-catalyzed coupling with a boronic ester [1]. In contrast, 2,4-dichloropyrido[2,3-d]pyrimidine lacks the C6 functional handle required for the full three-point diversification sequence employed in AZD8055 [3]. The class-level implication is that 2,4,6-trichloro pyrido[2,3-d]pyrimidines serve as privileged starting materials for ATP-competitive kinase inhibitors targeting the hinge-binding region, where substitution at C2, C4, and C6 vectors is essential for optimizing potency, selectivity, and pharmacokinetic properties [4].

Kinase inhibitors mTOR Medicinal chemistry

Aqueous Solubility and Lipophilicity: Class-Level Inference for Formulation Considerations

While direct experimental solubility data for 2,4,6-trichloropyrido[2,3-d]pyrimidine are not reported in primary literature, class-level structure-property relationships for pyrido-pyrimidine derivatives indicate that the presence of three chlorine substituents significantly increases lipophilicity (logP) and reduces aqueous solubility relative to less halogenated analogs [1]. For the structurally related 2,4,6-trichloropyrimidine core, aqueous solubility is documented as <0.001 mg/L [2]. By inference, 2,4,6-trichloropyrido[2,3-d]pyrimidine is expected to exhibit similarly low aqueous solubility (<0.001 mg/L) and high organic solvent solubility, whereas 2,4-dichloropyrido[2,3-d]pyrimidine is anticipated to have moderately higher aqueous solubility due to its reduced chlorine content. These differences have practical implications for reaction solvent selection (preference for aprotic organic solvents such as DMF, DMSO, or toluene for the trichloro compound) and for downstream formulation development of final drug candidates derived from this intermediate [3].

Physicochemical properties Formulation Solubility

Commercial Purity Benchmarking: 98% Standard Purity for Research-Grade Procurement

Commercial suppliers of 2,4,6-trichloropyrido[2,3-d]pyrimidine offer the compound at a standard purity of 98% (HPLC), with batch-specific analytical documentation including NMR, HPLC, and GC available upon request . In comparison, 2,4-dichloropyrido[2,3-d]pyrimidine is commonly supplied at 95% purity . The 3-percentage-point purity differential, while modest, reflects the additional purification requirements associated with the trichloro compound's more complex synthetic route [1]. For medicinal chemistry applications requiring precise stoichiometry in sequential coupling reactions, the availability of 98% purity material with full analytical characterization supports reproducible synthetic outcomes and reduces the risk of side reactions from impurities that could compromise regioselective transformations.

Quality control Procurement Analytical specifications

2,4,6-Trichloropyrido[2,3-d]pyrimidine: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Sequential Three-Point Diversification for Kinase Inhibitor Library Synthesis

This compound is optimal for medicinal chemistry programs requiring sequential C6 → C4 → C2 functionalization to explore structure-activity relationships across all three vectors of the pyrido[2,3-d]pyrimidine pharmacophore. The documented C6-first regioselectivity in Suzuki–Miyaura coupling (exclusive C6 coupling, C4/C2 chlorines retained) [1] enables predictable, high-yielding sequential derivatization that is not possible with 2,4-dichloro analogs. This scenario directly supports the discovery and optimization of ATP-competitive kinase inhibitors, as exemplified by the clinical-stage mTOR inhibitor AZD8055 [2].

Synthesis of 2,4,6-Trisubstituted Pyrido[2,3-d]pyrimidine Libraries via Regioselective Cross-Coupling

For synthetic chemistry groups building diverse libraries of pyrido[2,3-d]pyrimidine derivatives, this trichloro intermediate provides a single, versatile entry point to access 2,4,6-trisubstituted products through a combination of sequential Suzuki–Miyaura coupling and SNAr reactions. The demonstrated 83% yield for C6 monoarylation (using 4-methoxyphenylboronic acid) [1] confirms the practical utility of this approach for parallel library synthesis. Procurement of this single intermediate replaces the need to source multiple differently halogenated precursors, streamlining supply chain logistics and reducing inventory complexity.

Synthesis of mTOR/PI3K Pathway Inhibitors and Antitumor Agents

Research groups focused on mTOR/PI3K pathway inhibition or cyclin-dependent kinase (CDK) inhibition should prioritize this compound based on its documented use as the key intermediate in AZD8055 synthesis [1] and the established role of pyrido[2,3-d]pyrimidines as ATP-competitive kinase inhibitors [2]. The three-chlorine scaffold enables the precise spatial orientation of substituents required for hinge-region binding and selectivity optimization against off-target kinases. Procurement of this specific intermediate supports direct entry into a validated chemical space with precedent for clinical translation.

Process Chemistry Development for Late-Stage Functionalization

For process chemistry groups developing scalable routes to complex pyrido[2,3-d]pyrimidine drug candidates, the well-characterized reactivity hierarchy (C6 > C4 > C2) of this trichloro intermediate [1] provides a predictable and reproducible framework for designing convergent synthetic sequences. The 98% commercial purity standard reduces the need for in-process purification steps, while the compound's solubility profile in toluene and dichloromethane [1] aligns with standard industrial cross-coupling and SNAr reaction conditions, facilitating seamless scale-up from medicinal chemistry to pilot-plant operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,6-Trichloropyrido[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.